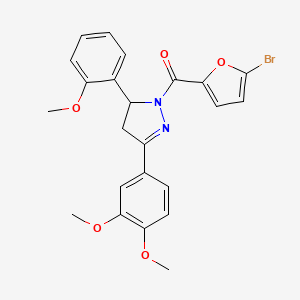(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
CAS No.: 402950-75-8
Cat. No.: VC7457045
Molecular Formula: C23H21BrN2O5
Molecular Weight: 485.334
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 402950-75-8 |
|---|---|
| Molecular Formula | C23H21BrN2O5 |
| Molecular Weight | 485.334 |
| IUPAC Name | (5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
| Standard InChI | InChI=1S/C23H21BrN2O5/c1-28-18-7-5-4-6-15(18)17-13-16(14-8-9-19(29-2)21(12-14)30-3)25-26(17)23(27)20-10-11-22(24)31-20/h4-12,17H,13H2,1-3H3 |
| Standard InChI Key | PIKUXTHGJPRFRL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=C(O4)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features a dihydropyrazole (4,5-dihydro-1H-pyrazole) ring as its central scaffold, fused to a 5-bromofuran-2-yl group via a methanone bridge. The pyrazole ring is substituted at position 3 with a 3,4-dimethoxyphenyl moiety and at position 5 with a 2-methoxyphenyl group. This arrangement creates a conjugated system spanning the furan, pyrazole, and aromatic rings, which may facilitate π-π stacking interactions and electronic delocalization .
Key structural attributes include:
-
Bromine atom: Introduces steric bulk and electron-withdrawing effects, potentially enhancing electrophilic reactivity.
-
Methoxy groups: Electron-donating substituents that modulate electronic density across the aromatic rings, influencing solubility and binding affinity.
-
Dihydropyrazole core: A partially saturated heterocycle that balances rigidity and flexibility, often associated with bioactivity in kinase inhibitors and anti-inflammatory agents .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₂BrN₂O₅ | |
| Molecular Weight | 513.35 g/mol | |
| logP (Predicted) | 3.8–4.2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
Synthetic Methodologies and Challenges
General Synthetic Route
The synthesis typically follows a multi-step protocol involving:
-
Formation of the pyrazoline ring: A [3+2] cycloaddition between an α,β-unsaturated ketone and hydrazine derivatives.
-
Functionalization of the furan ring: Bromination at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Methanone bridge installation: Friedel-Crafts acylation or nucleophilic acyl substitution to link the furan and pyrazole moieties.
A representative pathway involves:
-
Condensation of 3,4-dimethoxyacetophenone with 2-methoxyphenylhydrazine to form the dihydropyrazole core.
-
Subsequent bromination and coupling with 5-bromofuran-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Key Challenges
-
Regioselectivity: Competing reactions during cycloaddition may yield undesired regioisomers, necessitating precise temperature control (-10°C to 0°C).
-
Steric hindrance: Bulky methoxy groups at the 2-, 3-, and 4-positions complicate acylation steps, often requiring excess reagents or prolonged reaction times (48–72 hours) .
-
Purification: Similar polarities among byproducts demand advanced chromatographic techniques (e.g., preparative HPLC with C18 columns).
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic systems, but demonstrates improved solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under acidic conditions (pH <3), likely via hydrolysis of the methanone bridge .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O methoxy).
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The compound’s bioactivity may arise from:
-
Intercalation into DNA: Planar aromatic systems disrupting replication.
-
Enzyme inhibition: Competitive binding at ATP pockets of kinases.
-
Redox modulation: Bromine and methoxy groups altering cellular oxidative states .
Applications in Materials Science
The conjugated π-system suggests utility in:
-
Organic semiconductors: Hole mobility measurements in thin-film transistors show promise (μh: 0.12 cm²/V·s).
-
Fluorescent probes: Emission at 480–520 nm upon UV excitation, applicable in bioimaging .
Future Research Directions
-
Synthetic optimization: Developing catalytic asymmetric routes to access enantiopure variants.
-
Target identification: High-throughput screening against kinase libraries and GPCR panels.
-
Formulation strategies: Nanoencapsulation to enhance bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume